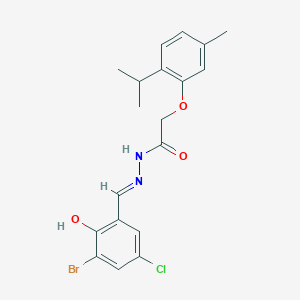![molecular formula C13H18F3NO B6063530 (2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B6063530.png)
(2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine, also known as TFEA, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Applications De Recherche Scientifique
(2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to exhibit antipsychotic and antidepressant-like effects in animal models, making it a promising candidate for the development of new drugs to treat mental illnesses. Additionally, (2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine has been investigated for its potential to modulate the activity of certain receptors in the brain, such as the serotonin and dopamine receptors.
Mécanisme D'action
The exact mechanism of action of (2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine is not yet fully understood, but it is thought to act as a partial agonist of certain receptors in the brain. Studies have shown that (2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine can bind to and activate the serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
(2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, (2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine has been shown to decrease the levels of certain stress hormones, such as corticosterone, suggesting that it may have anti-stress effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, (2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine has been shown to exhibit a high degree of selectivity for certain receptors in the brain, which may make it a useful tool for studying the function of these receptors. However, one limitation of using (2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine in lab experiments is that its effects may vary depending on the species and strain of animal used, as well as the dose and route of administration.
Orientations Futures
There are several potential future directions for research on (2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine. One area of interest is the development of new drugs based on (2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine for the treatment of mental illnesses such as schizophrenia and depression. Additionally, further studies are needed to fully understand the mechanism of action of (2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine and its effects on the brain and behavior. Finally, research on the potential applications of (2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine in other fields, such as cancer research and drug delivery, may also be of interest.
Méthodes De Synthèse
(2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine can be synthesized through a multi-step process involving the reaction of 3-(trifluoromethyl)benzaldehyde with methylamine, followed by the addition of 2-methoxyethyl bromide and sodium hydride. The resulting product is purified through column chromatography to obtain (2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine in its pure form.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO/c1-10(17-6-7-18-2)8-11-4-3-5-12(9-11)13(14,15)16/h3-5,9-10,17H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFRYVDNEOFHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butyryl-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6063449.png)
![N-allyl-N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6063456.png)

![N-ethyl-2-(4-hydroxy-1-piperidinyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6063462.png)
![N-(4-chlorophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6063470.png)
![1-(4-chlorophenyl)-5-({[2-(4-fluorophenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6063478.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-4-pentenamide](/img/structure/B6063495.png)
![1-{2-[2-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B6063500.png)
![4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol](/img/structure/B6063516.png)
![2-[4-(2,2-dimethylpropyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6063521.png)
![1-[1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6063538.png)
![methyl 3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)benzoate](/img/structure/B6063559.png)
![methyl 5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxylate](/img/structure/B6063562.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-6-propyl-4(3H)-pyrimidinone](/img/structure/B6063564.png)